molecular formula C7H16Cl2N2 B1145899 (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1234805-59-4

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Cat. No.: B1145899
CAS No.: 1234805-59-4
M. Wt: 199.12134
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Description

Historical Context and Discovery

The historical development of hexahydropyrrolo[3,4-b]pyrrole derivatives traces back to the broader discovery and characterization of pyrrole-containing heterocyclic systems. Pyrrole itself was first detected by Ferdinand Friedrich Runge in 1834 as a constituent of coal tar, with its name deriving from the Greek word "pyrrhos" meaning "reddish" or "fiery," reflecting the characteristic red coloration it imparts to wood when treated with hydrochloric acid. The evolution from simple pyrrole to complex bicyclic systems like hexahydropyrrolo[3,4-b]pyrrole represents a significant advancement in heterocyclic chemistry, driven by the recognition that many naturally occurring and biologically active compounds contain pyrrole-derived scaffolds.

The specific development of hexahydropyrrolo[3,4-b]pyrrole systems gained momentum through research into more complex heterocyclic frameworks that could serve as pharmaceutical intermediates. The importance of these bicyclic systems became apparent through studies of natural products containing similar structural motifs, including various alkaloids and cofactors found in biological systems. The synthetic methodologies for constructing these frameworks have evolved significantly, with modern approaches utilizing sophisticated cyclization reactions and stereoselective synthetic strategies to access specific stereoisomers like the (3aS,6aS) configuration.

Research into octahydro-pyrrolo[3,4-b]pyrrole derivatives has demonstrated their utility as histamine-3 receptor ligands, highlighting the therapeutic potential of this structural class. These investigations have revealed that subtle structural modifications, including stereochemical variations, can significantly impact biological activity and receptor selectivity. The development of efficient synthetic routes to access specific stereoisomers has become increasingly important as the pharmaceutical industry recognizes the distinct biological profiles that different stereoisomers can exhibit.

Nomenclature and Classification

The systematic nomenclature of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride follows International Union of Pure and Applied Chemistry guidelines for bicyclic heterocyclic compounds. The core structure designation "hexahydropyrrolo[3,4-b]pyrrole" indicates a fully saturated bicyclic system where two pyrrole rings are fused at the 3,4-positions of one ring to the b-face of the other ring. The hexahydro prefix specifies that all six potential sites of unsaturation in the bicyclic framework are saturated, distinguishing this compound from partially unsaturated analogs.

The stereochemical descriptors (3aS,6aS) provide crucial information about the absolute configuration at the bridgehead carbon atoms, positions 3a and 6a, which represent the fusion points between the two pyrrole rings. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules and indicates the specific three-dimensional arrangement of substituents around these stereogenic centers. The methyl substituent at the 1-position introduces an additional element of structural complexity, while the dihydrochloride designation indicates that the compound exists as a salt with two hydrochloride molecules associated with the basic nitrogen centers.

According to chemical classification systems, this compound falls within several important categories. It belongs to the broader class of heterocyclic compounds, specifically nitrogen-containing heterocycles, and more narrowly to the bicyclic pyrrolopyrrole family. The compound can also be classified as a secondary amine derivative due to the presence of methylated nitrogen functionality, and as a hydrochloride salt due to its ionic nature. The International Chemical Identifier key RUMPYDQZJSJKTJ-AUCRBCQYSA-N provides a unique digital fingerprint for this specific stereoisomer and salt form.

Classification Category Designation
Chemical Abstracts Service Registry Number 1417789-50-4
International Union of Pure and Applied Chemistry Name (3aS,6aS)-1-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride
Molecular Formula C₇H₁₄N₂·2HCl
Molecular Weight 199.12 g/mol
International Chemical Identifier Key RUMPYDQZJSJKTJ-AUCRBCQYSA-N

Structural Significance in Heterocyclic Chemistry

The hexahydropyrrolo[3,4-b]pyrrole core structure represents a significant achievement in heterocyclic chemistry due to its unique bicyclic framework that combines two pyrrolidine-like rings in a fused arrangement. This structural motif provides exceptional three-dimensional complexity and conformational rigidity compared to monocyclic heterocycles, making it particularly valuable as a scaffold for drug discovery and development. The rigid bicyclic framework constrains the spatial orientation of substituents, potentially leading to enhanced selectivity in biological interactions and improved pharmacological profiles.

Recent synthetic investigations have revealed multiple pathways for constructing hexahydropyrrolo[3,4-b]pyrrole systems, demonstrating the versatility and importance of this structural class. One significant approach involves the cyclization of nitrogen-containing precursors through domino reactions, as exemplified by the reaction of bromomaleimides with aminocrotonic acid esters to form polyfunctional hexahydropyrrolo[3,4-b]pyrroles. These synthetic methodologies have expanded access to diverse derivatives and enabled structure-activity relationship studies that illuminate the relationship between molecular structure and biological function.

The structural significance extends to the compound's role as a building block for more complex molecular architectures. Research has shown that hexahydropyrrolo[3,4-b]pyrrole derivatives can be incorporated into larger molecular frameworks, such as quinoline-fused systems, through sequential cycloaddition and lactamization reactions. These transformations demonstrate the synthetic utility of the hexahydropyrrolo[3,4-b]pyrrole core and its potential for generating libraries of structurally diverse compounds for biological screening.

The bicyclic nature of the hexahydropyrrolo[3,4-b]pyrrole system also confers unique electronic properties that distinguish it from related heterocyclic systems. The presence of two nitrogen atoms in proximity creates opportunities for hydrogen bonding interactions and coordination chemistry applications. Furthermore, the saturated nature of the ring system provides conformational stability while maintaining sufficient flexibility for biological recognition processes.

Stereochemical Considerations of (3aS,6aS) Configuration

The stereochemical configuration of this compound represents a critical aspect of its chemical identity and potential biological activity. The designation (3aS,6aS) specifies the absolute configuration at the two bridgehead carbon atoms that connect the bicyclic rings, positions that are inherently stereogenic due to their tetrahedral geometry and four different substituents. This specific stereochemical arrangement creates a defined three-dimensional molecular shape that can significantly influence the compound's interactions with biological targets and its overall pharmacological profile.

The importance of stereochemistry in hexahydropyrrolo[3,4-b]pyrrole systems has been demonstrated through comparative studies of different stereoisomers. Patent literature reveals that compounds with the (3aR,6aR) configuration, which represents the opposite stereochemical arrangement, exhibit distinct biological properties compared to their (3aS,6aS) counterparts. These stereochemical differences can affect receptor binding affinity, selectivity, and metabolic stability, underscoring the critical importance of stereocontrolled synthesis and stereochemical characterization.

The synthesis of stereochemically defined hexahydropyrrolo[3,4-b]pyrrole derivatives requires sophisticated synthetic strategies that can control the formation of the bicyclic framework with high stereoselectivity. Research has shown that cyclization reactions often proceed through well-defined transition states that favor specific stereochemical outcomes, enabling the preferential formation of desired stereoisomers. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, are essential for confirming the absolute configuration of synthetic products.

Stereochemical Parameter Specification
Bridgehead Configuration (3aS,6aS)
Chiral Centers 2 (positions 3a and 6a)
Stereoisomeric Relationship Specific diastereomer
Configurational Stability High (bridgehead positions)
Synthetic Accessibility Moderate to high complexity

The conformational analysis of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole reveals that the bicyclic system adopts a relatively rigid three-dimensional structure with limited conformational flexibility. This conformational constraint is advantageous for biological applications as it reduces the entropic penalty associated with receptor binding and can enhance binding affinity and selectivity. The specific (3aS,6aS) configuration positions substituents in defined spatial orientations that may complement the binding sites of specific biological targets.

Properties

IUPAC Name

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPYDQZJSJKTJ-AUCRBCQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712342
Record name (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-44-9
Record name (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Azomethine Ylide-Alkene [3 + 2] Cycloaddition

A seminal method involves the intramolecular [3 + 2] cycloaddition of azomethine ylides, as demonstrated in the synthesis of related hexahydropyrrolo-pyrrole frameworks. Starting from 3-bromopyridine, the six-step sequence proceeds via the formation of a key aldehyde intermediate, which undergoes thermal cyclization to construct the tricyclic core. The final dihydrochloride salt is obtained through hydrochloride salt formation, achieving an overall yield of 45%.

Key Steps and Conditions:

  • Bromopyridine functionalization : Lithiation followed by allylation.

  • Aldehyde formation : Oxidative cleavage of the allyl group.

  • Cycloaddition : Heating at 80°C in toluene to generate the bicyclic structure.

  • Salt formation : Treatment with HCl in methanol.

This method is notable for its stereoselectivity, as the intramolecular reaction ensures correct spatial orientation of the reacting centers.

Reductive Cyclization Approaches

Horner-Wadsworth-Emmons Olefination and Claisen Rearrangement

A five-step synthesis from indolin-3-one utilizes domino reactions to install molecular diversity at the 3a-position of the pyrroloindole system. The sequence involves:

  • Olefination : Horner-Wadsworth-Emmons reaction with allylic alcohols.

  • Claisen rearrangement : Thermal reorganization to form 3-allyl-3-cyanomethylindolin-2-ones.

  • Reductive cyclization : LiAlH₄-mediated reduction and ring closure.

Critical Parameters:

  • Temperature : Claisen rearrangement requires 120°C in DMF.

  • Reduction : LiAlH₄ in THF at reflux ensures complete conversion.

This method achieves moderate yields (30–50%) but allows extensive functionalization of the core structure.

Multi-Component Reactions and Dipolar Cycloadditions

1,3-Dipolar Cycloaddition of Tetrahydroisoquinolines

A recent innovation employs cinnamaldehydes and tetrahydroisoquinolines to generate azomethine ylides in situ. The ylides undergo cycloaddition with the cinnamaldehyde’s α,β-unsaturated carbonyl group, followed by spontaneous lactamization.

Advantages:

  • Substrate availability : Commercially available starting materials.

  • Mild conditions : Reactions proceed at room temperature in ethanol.

This method’s yield ranges from 55% to 70%, with excellent diastereoselectivity attributed to the planar transition state of the cycloaddition .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure is similar to known pharmacophores, which suggests it may interact with biological targets effectively. Case studies have indicated its use in:

  • Antidepressant Development : Research has shown that derivatives of hexahydropyrrolo compounds can exhibit antidepressant-like activity in animal models, suggesting potential for treating mood disorders.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its mechanism of action.

Organic Synthesis

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules. Its applications include:

  • Synthesis of Novel Ligands : The compound can be utilized to create ligands for various metal complexes used in catalysis.
  • Building Block for Drug Development : Its structural features allow it to be modified to develop new drug candidates with enhanced efficacy and selectivity.

Data Table: Comparison of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntidepressant DevelopmentExhibits antidepressant-like activity in models
Anticancer ActivityCytotoxic effects observed in cancer cell lines
Organic SynthesisSynthesis of Novel LigandsUseful as an intermediate for creating ligands
Building Block for Drug DevelopmentFacilitates the development of new drug candidates

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole exhibited significant antidepressant-like effects in rodent models. The mechanism was attributed to the modulation of serotonergic pathways.

Case Study 2: Anticancer Research

Another research effort focused on the cytotoxic properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in specific cancer types, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to related heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

  • Methyl vs. tert-Butyl Derivatives :
    The tert-butyl derivative, (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS: 370880-16-3), replaces the methyl group with a bulkier tert-butyl carbamate. This substitution increases steric hindrance, reducing reactivity in nucleophilic reactions but improving metabolic stability in vivo. The tert-butyl derivative is priced at USD 21/250mg and is typically in stock .

    • Key Difference : Methyl substitution in the target compound offers better synthetic versatility for further functionalization compared to the tert-butyl analogue.
  • Sulfur-Containing Analogues: rel-(3aR,6aS)-Hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride replaces one pyrrolidine ring with a thiophene ring oxidized to a sulfone. The sulfur atom introduces distinct electronic properties, enhancing hydrogen-bonding interactions and altering solubility profiles. This compound is marketed by ECHEMI with tailored regulatory compliance services . Key Difference: The thieno analogue’s sulfone group increases polarity, making it more suitable for aqueous-phase reactions than the purely hydrocarbon-based target compound.

Availability and Commercial Relevance

  • Discontinued Analogues :
    5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride (Ref: 10-F612731) is structurally similar but includes an additional methyl group at the 5-position. However, it has been discontinued by CymitQuimica, highlighting the commercial challenges of multi-methylated derivatives .
  • Pricing and Purity :
    The target compound (≥95% purity) is competitively priced and widely accessible via Aladdin, whereas analogues like rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS: 57710-36-8) cost USD 284/250mg due to lower demand and complex synthesis .

Data Tables

Table 1: Structural and Commercial Comparison of Key Analogues

Compound Name CAS Number Substituent/Ring System Purity Price (250mg) Availability
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride 1417789-50-4 Methyl, pyrrolo[3,4-b]pyrrole ≥95% N/A In stock
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate 370880-16-3 tert-Butyl carbamate 98% USD 21 Typically in stock
rel-(3aR,6aS)-Hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride Not provided Thiophene sulfone N/A Market-driven Tailored services
5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride Not provided 5-Methyl, pyrrolo[3,4-b]pyrrole N/A N/A Discontinued

Table 2: Key Research Findings

Property Target Compound tert-Butyl Derivative Thieno Analogue
Solubility in H2O High (dihydrochloride salt) Low (free base) Moderate (sulfone group)
Synthetic Flexibility High (methyl group) Limited (steric hindrance) Moderate (sulfone reactivity)
Metabolic Stability Moderate High High

Biological Activity

Overview

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride is a heterocyclic compound belonging to the pyrrole family. Its unique hexahydro structure and the presence of a methyl group contribute to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound through various studies and data analyses.

PropertyValue
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
CAS Number1417789-50-4
AppearanceOff-white powder
pKa5.448, 9.532

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to function as a ligand that binds to specific receptors or enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its effects on multiple cancer cell lines, demonstrating significant cytotoxicity:

Cell LineIC50 (µM)
HCT-1160.16
MDA-MB-2310.28
A5490.48
SK-HEP10.28
SNU6381.32

These results indicate that this compound exhibits potent activity against various human cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI evaluated the efficacy of this compound against a panel of cancer cell lines. The compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating superior efficacy .
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound exerts its biological effects. The findings suggested that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. How can researchers optimize the synthesis yield of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride while maintaining stereochemical integrity?

  • Methodological Answer : Optimization requires systematic variation of reaction parameters. For example:
  • Catalyst Selection : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency, as demonstrated in pyrrolo-pyrazinoindole synthesis (65% yield with EDCI/DMAP) .
  • Solvent and Temperature : Anhydrous THF at room temperature minimizes side reactions, while prolonged stirring (48 hours) ensures completion .
  • Stereochemical Control : Refer to hexahydropyrrolo indole alkaloid synthesis strategies, where stereocontrolled methods (e.g., chiral auxiliaries or asymmetric catalysis) are prioritized to avoid racemization .
  • Purification : Flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) followed by recrystallization improves purity .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : Compare ¹H-NMR chemical shifts (e.g., δ 7.48–9.71 ppm for pyrrolo-pyrazinoindoles) to confirm backbone structure. Note that poor solubility may require DMSO-d₆ as a solvent .
  • IR Spectroscopy : Detect carbonyl stretches (1700–1727 cm⁻¹) to validate functional groups .
  • Elemental Analysis : Match experimental C/H/N percentages (e.g., ±0.3% deviation) to theoretical values for purity assessment .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 454 [M⁺] for related compounds) .

Advanced Research Questions

Q. How can discrepancies in reported spectral data (e.g., NMR chemical shifts) for this compound be systematically resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. To address this:
  • Standardized Conditions : Replicate experiments using identical solvents (e.g., DMSO-d₆) and NMR frequencies (e.g., 400 MHz) .
  • Impurity Profiling : Use HPLC or LC-MS to identify byproducts (e.g., unreacted starting materials) that may skew shifts .
  • Cross-Validation : Compare data with structurally analogous compounds, such as (3aR,6aS)-6-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl) derivatives, where δ 7.48–8.58 ppm aligns with pyrrolo ring protons .

Q. What strategies are effective in elucidating the reaction mechanisms involved in the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : Mechanistic studies require:
  • Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions, then monitor degradation products via LC-MS .
  • Isotopic Labeling : Use ¹³C-labeled analogs to track bond cleavage sites, as seen in pyrrolo-pyridazine degradation studies .
  • Computational Modeling : Apply DFT (Density Functional Theory) to predict hydrolysis or oxidation sites based on electron density maps .

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